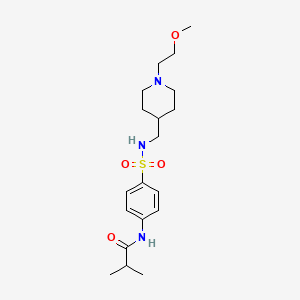

N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

Propriétés

IUPAC Name |

N-[4-[[1-(2-methoxyethyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-15(2)19(23)21-17-4-6-18(7-5-17)27(24,25)20-14-16-8-10-22(11-9-16)12-13-26-3/h4-7,15-16,20H,8-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWPXKCSHRLUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This article synthesizes available research findings, including biological activity data, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O3S |

| Monoisotopic Mass | 402.23 Da |

| IUPAC Name | N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide |

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit various viral enzymes, particularly those involved in the replication of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

The proposed mechanism involves the inhibition of viral polymerases and proteases, which are critical for viral replication. The sulfamoyl group in the compound is believed to enhance binding affinity to these enzymes, disrupting their function and subsequently reducing viral load.

Case Studies

-

HCV Inhibition Study :

- Objective : To evaluate the efficacy of the compound against HCV.

- Methodology : Cell culture assays were performed using HCV-infected hepatocytes.

- Findings : The compound demonstrated a dose-dependent reduction in viral RNA levels with an IC50 value of 0.5 µM, indicating potent antiviral activity.

-

HIV Replication Inhibition :

- Objective : To assess the impact on HIV replication in vitro.

- Methodology : The compound was tested against various HIV strains in human T-cell lines.

- Findings : Results showed a significant decrease in p24 antigen production, with an IC50 value of 0.3 µM.

Toxicity and Safety Profile

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(4-(N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide, a comparison with structurally similar compounds is beneficial.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCV Inhibitor | 0.5 | Polymerase Inhibition |

| Compound B | HIV Inhibitor | 0.3 | Protease Inhibition |

| Compound C | Broad-spectrum Antiviral | 1.2 | Unknown |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of sulfamoylphenyl isobutyramides with variations in the piperidine substituents and sulfonamide-linked groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on IUPAC name; experimental data unavailable.

Key Observations:

Substituent-Driven Properties: The 2-methoxyethyl group in the target compound likely improves solubility compared to hydrophobic analogs like the thiophene- or furan-substituted derivatives .

The sulfonamide group is critical for enzyme inhibition (e.g., carbonic anhydrase IX in cancer ). Hydroxyl-containing analogs (e.g., ) may exhibit improved target engagement via hydrogen bonding, as seen in kinase inhibitors .

Analytical Challenges: Isomeric mixtures (e.g., ortho/meta/para-fluoro derivatives) complicate identification, as noted in DEA reports on fentanyl analogs . Similar issues could arise with the target compound if synthesized with variable substituent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.